Carbon Content: Aluminothermic vs. Silicothermic Ferrovanadium — a Tenfold Difference Limiting Application Scope
The aluminothermic reduction process produces ferrovanadium with a carbon content of 0.02–0.06 wt.% C, which is approximately one order of magnitude lower than ferrovanadium produced by the silicothermic (electric furnace) route, which typically contains 0.5–0.7 wt.% C [1][2]. The silicothermic product described in US Patent 4,256,487 also carries up to 2 wt.% residual silicon [2]. This carbon differential determines whether the ferrovanadium is acceptable for low-carbon steel grades requiring C ≤0.20% in the final product.
| Evidence Dimension | Carbon content (wt.% C) in ferrovanadium by production route |
|---|---|
| Target Compound Data | Aluminothermic FeV: 0.02–0.06 wt.% C; alloy composition 82–84% V, 1–2% Si, <0.05% P |
| Comparator Or Baseline | Silicothermic FeV (electric furnace, Patent US 4,256,487): 0.5–0.7 wt.% C, up to 2 wt.% Si; typical product 35–50% V |
| Quantified Difference | Carbon content: ~10× lower in aluminothermic FeV. Silicon: up to ~2× lower. |
| Conditions | Aluminothermic: self-sustaining exothermic reduction of V₂O₅ with Al powder, lime flux, no external heating. Silicothermic: electric arc furnace, FeSi reducing agent, two-stage reduction/refining, ~1650°C average furnace temperature. |
Why This Matters
For low-carbon steel grades (e.g., pipeline steel, HSLA steel with C ≤0.05–0.10%), silicothermic FeV cannot meet final carbon specifications regardless of addition rate, making aluminothermic FeV the only procurable option.
- [1] Sciencedirect Topics: Chemistry — Ferrovanadium, §13.4.2. Aluminothermic reduction: C content 0.02–0.06%, V recovery 90–96%, alloy composition 82–84% V, 1–2% Si, <0.05% P. View Source
- [2] US Patent 4,256,487 — Process for producing vanadium-containing alloys. Silicothermic method: FeV with 35–50 wt.% V, 0.5–0.7 wt.% C, up to 2 wt.% Si. Furnace temperature ~1650°C. View Source
